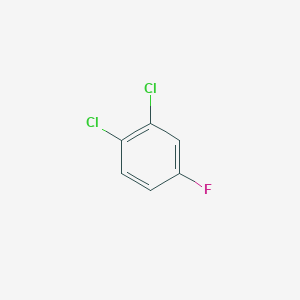

1,2-Dichloro-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDKXMVGRLVIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162444 | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-49-0 | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,2 Dichloro 4 Fluorobenzene

Regioselective Functionalization Strategies

The electronic and steric properties conferred by the two chlorine atoms and one fluorine atom on the benzene (B151609) ring allow for selective chemical modifications. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing 1,2-dichloro-4-fluorobenzene. This pathway typically involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen atoms. The regioselectivity of this reaction is influenced by the nature of the nucleophile, the reaction conditions, and the electronic activation provided by the other halogen substituents.

Recent advancements have demonstrated the utility of photoredox catalysis in promoting SNAr reactions under mild conditions. d-nb.info One notable example involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a photocatalyst for the formation of C-O bonds. rsc.org In a study investigating the functionalization of fluoroarenes, a photochemical SNAr reaction was developed using DDQ, which facilitates the reaction of fluoroarenes with alcohols. d-nb.info This method is advantageous as it proceeds under non-basic conditions and at moderate temperatures (around 40 °C), offering a complementary approach to traditional SNAr reactions that often require high temperatures and strong bases. d-nb.info

The proposed mechanism involves the photo-excitation of DDQ by visible light, which then oxidizes the fluoroarene to a radical cation. researchgate.netuni-regensburg.de This highly reactive intermediate is then susceptible to nucleophilic attack by an alcohol. Subsequent re-aromatization leads to the formation of the corresponding ether product. d-nb.info

Theoretical studies using density functional theory (DFT) have provided further insight into the DDQ-catalyzed mechanism for C-O bond formation. rsc.org These calculations support the notion that photo-excited DDQ activates the reactants, and that molecular oxygen can aid in the recycling of the DDQ catalyst. rsc.org

For the reaction of 2,4-dichloro-1-fluorobenzene with methanol (B129727), catalyzed by DDQ under blue LED irradiation, the formation of 2,4-dichloro-1-methoxybenzene was observed. rsc.orgresearchgate.net The reaction conditions and yields have been optimized, highlighting the influence of solvent and reactant stoichiometry. researchgate.net

Table 1: Optimization of Photo-catalyzed SNAr Reaction of 2,4-Dichloro-1-fluorobenzene with Methanol

| Entry | Solvent | Equivalents of Methanol | Catalyst Loading (mol%) | Yield (%) |

| 1 | Dichloromethane | 1.2 | 10 | Low |

| 2 | Acetonitrile | 1.2 | 10 | 44 |

| 3 | Hexafluoroisopropanol (HFIP) | 1.2 | 10 | 92 |

| 4 | Trifluoroethanol (TFE) | 10 | 10 | 93 |

| 5 | 1:1 DCE/TFE | 10 | 1.2 | - |

Data sourced from a study on organophotochemical SNAr reactions of fluoroarenes. researchgate.net

The reaction of this compound with alkoxides in the presence of a base is a classic and practical method for the synthesis of aryl ethers. researchgate.net This SNAr reaction typically proceeds with high regioselectivity, favoring the displacement of the fluorine atom due to the higher polarization of the C-F bond compared to the C-Cl bonds. The presence of the two chlorine atoms further activates the ring towards nucleophilic attack.

The choice of solvent is crucial for the success of these reactions. While dipolar aprotic solvents like DMF and DMSO are commonly used, concerns over their toxicity have led to the exploration of alternatives. acsgcipr.org Ethers such as THF and 2-Me-THF, as well as glymes, have been successfully employed as solvents for SNAr reactions. acsgcipr.org

Table 2: Solvents for Base-Mediated SNAr Reactions

| Solvent Class | Examples | Suitability Notes |

| Dipolar Aprotic | DMF, DMSO | Commonly used, but may have toxicity concerns. |

| Ethers | THF, 2-Me-THF, Glymes | Generally good alternatives with better toxicity profiles. |

| Alcohols | Isopropyl alcohol, t-BuOH | Can be used, but may act as nucleophiles themselves. |

| Hydrocarbons | Toluene | Occasionally used, sometimes with a dipolar aprotic additive. |

Information compiled from a guide on SNAr reaction solvents. acsgcipr.org

Metal-Catalyzed Coupling and Insertion Reactions

In addition to nucleophilic substitution, metal-catalyzed reactions provide powerful tools for the functionalization of this compound. These methods often offer different regioselectivities and functional group tolerances compared to SNAr pathways.

Palladium-catalyzed direct arylation has emerged as a highly efficient method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. beilstein-journals.org This approach involves the direct coupling of a C-H bond with an aryl halide. In the context of this compound, direct arylation can be used to introduce aryl groups at specific positions on the benzene ring.

Research has shown that the regioselectivity of palladium-catalyzed direct arylation of polyhalogenated benzenes is influenced by the catalyst system and the electronic and steric nature of the substrates. researchgate.net While monofluorobenzenes can exhibit poor reactivity, more highly fluorinated benzenes often give high yields of biaryl products. researchgate.net For instance, palladium catalysts supported on materials like reduced graphene oxide (Pd@rGO) have been developed for direct arylation processes. researchgate.net Domino reactions involving an initial amination followed by an intramolecular palladium-catalyzed direct arylation have been successfully employed for the synthesis of N-heterocycles from 1,2-dichloroarenes. organic-chemistry.org

Cobalt-catalyzed carbonylation reactions offer a direct route to introduce a carboxyl group or its derivatives onto an aromatic ring. nih.gov Specifically, the methoxycarbonylation of chloroarenes, including substituted dichlorobenzenes, has been studied as a method to convert them into more valuable methyl benzoates. nih.govmdpi.com This transformation proceeds under mild conditions (62 °C, 1 bar CO) and has been shown to be effective for a range of substrates. nih.gov

A key finding in the cobalt-catalyzed methoxycarbonylation of dichlorobenzenes is the observation of a positive ortho-effect, where the presence of a substituent adjacent to the chlorine atom being replaced accelerates the reaction. nih.gov This effect is explained by a radical anion mechanism. nih.gov In competitive reaction studies, the relative reactivity of various dichlorobenzene derivatives has been determined, providing valuable insights into the electronic effects governing the reaction. researchgate.net

Table 3: Relative Reactivity of Dichlorobenzenes in Cobalt-Catalyzed Methoxycarbonylation

| Substrate | Relative Reactivity (krel) |

| 1,2-Dichlorobenzene | 1.00 |

| 1,3-Dichlorobenzene | 0.43 |

| 1,4-Dichlorobenzene | <0.03 |

| 1,2,4-Trichlorobenzene | 2.5 |

| 2,4-Dichloro-1-fluorobenzene | 0.87 |

Data adapted from a study on the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes. researchgate.net

Rhenium-Mediated C-Halogen Bond Activation and Insertion

Rhenium complexes have demonstrated efficacy in mediating the activation of carbon-halogen bonds. In the case of this compound, photochemical reaction with the d6 Re(I) complex Cp*Re(CO)3 results in the selective activation and insertion into the C-Cl bond at the 2-position, which is ortho to the fluorine atom. researchgate.net This regioselectivity is noteworthy and has been the subject of computational and experimental studies.

The formation of the insertion product, trans-CpRe(CO)2(C6H3ClF)Cl, proceeds through a photogenerated CpRe(CO)2 fragment that reacts with the dichloroarene. researchgate.net Density Functional Theory (DFT) calculations have been employed to elucidate the factors governing this selectivity. The calculations indicate that the Re–aryl bond dissociation energy is a key determinant, with the observed isomer having the stronger bond. This preference is attributed to a combination of electronic and steric factors within the transition state. researchgate.net

Generation and Reactivity of Benzyne (B1209423) Intermediates

The generation of aryne intermediates, specifically benzynes, from this compound provides a powerful tool for the construction of complex aromatic systems. Treatment of this compound with a strong base can lead to the elimination of HCl, forming a highly reactive benzyne. lookchemmall.comumich.edu The specific benzyne formed can depend on the base used. For instance, the use of sodium amide (NaNH2) in liquid ammonia (B1221849) or lithium diisopropylamide (LDA) can generate 4-chloro-2-fluorobenzyne or 3-chloro-5-fluorobenzyne, depending on the regioselectivity of the initial deprotonation.

The subsequent reactivity of these benzyne intermediates is diverse. They can undergo nucleophilic attack, cycloaddition reactions, and other transformations. For example, in the presence of a nucleophile like ammonia, the benzyne can be trapped to form substituted anilines. lookchemmall.com The regioselectivity of this nucleophilic addition is influenced by the electronic effects of the remaining halogen substituents on the benzyne ring.

A study involving the reaction of this compound with tert-BuLi in the presence of furan (B31954) did not yield the expected benzyne trapping product, suggesting that under these conditions, a non-aryne pathway may be operative. lookchemmall.com This highlights the nuanced reactivity of this substrate and the importance of reaction conditions in directing the reaction pathway.

Carbon-Halogen Bond Activation Investigations

The differential reactivity of the C-Cl and C-F bonds in this compound presents both a challenge and an opportunity for selective chemical transformations. The relative strengths of these bonds (C-Cl is weaker than C-F) often dictate the site of initial reaction. acs.org

Selective C-Cl vs. C-F Bond Cleavage

The selective cleavage of a C-Cl bond over a C-F bond is a common theme in the chemistry of this compound. This selectivity is primarily driven by the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. acs.org

In rhenium-mediated reactions, photochemical activation with Cp*Re(CO)3 leads to exclusive C-Cl bond cleavage at the position ortho to the fluorine atom. researchgate.net This demonstrates that even with the potential for C-F bond activation, the weaker C-Cl bond is preferentially targeted under these conditions. researchgate.netresearchgate.net

Computational studies using Density Functional Theory (DFT) support these experimental findings. Calculations of bond dissociation energies can predict the more likely site of activation, with the C-Cl bonds having a lower calculated bond dissociation energy (~330 kJ/mol) compared to the C-F bond.

Mechanistic Studies of Photochemical C-X Bond Activation

The photochemical activation of carbon-halogen (C-X) bonds in this compound has been investigated to understand the underlying mechanisms. The process is initiated by the photolysis of a metal complex, such as Cp*Re(CO)3, to generate a highly reactive, coordinatively unsaturated metal fragment. researchgate.net

This fragment then interacts with the haloarene. In the case of this compound, the reaction with the photogenerated Cp*Re(CO)2 fragment leads to an oxidative addition, where the metal inserts into the C-Cl bond. DFT calculations suggest that the transition state for this insertion is influenced by both steric and electronic factors, with the fluorine substituent playing a significant role in directing the regioselectivity of the insertion. researchgate.net The reaction ultimately yields a stable rhenium-aryl halide complex. researchgate.net

Catalytic Dehydrohalogenation with Nanoparticles (e.g., MgO Nanoparticles)

Catalytic dehydrohalogenation offers a pathway for the transformation of haloarenes. While specific studies on this compound with MgO nanoparticles are not detailed in the provided context, the general principle involves the use of nanoparticle catalysts to facilitate the elimination of hydrogen halides.

Rhodium nanoparticles have been shown to be effective catalysts for the dehalogenation of various chlorobenzenes. acs.orgresearchgate.net These nanoparticles, often generated in situ from rhodium complexes, can catalyze the removal of chlorine atoms under a hydrogen atmosphere. acs.orgresearchgate.net The mechanism is believed to involve both homogeneous and heterogeneous catalytic processes. acs.org Such catalytic systems could potentially be applied to the dehydrochlorination of this compound.

Derivatization for Complex Molecular Architectures

This compound serves as a valuable starting material for the synthesis of more complex molecules through various derivatization reactions. guidechem.com The presence of multiple halogen atoms allows for sequential and site-selective functionalization.

One of the most powerful methods for derivatization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the haloarene with an organoboron reagent. By carefully selecting the reaction conditions and the palladium catalyst, it is possible to achieve regioselective coupling at one of the C-Cl positions, leaving the other C-Cl and the C-F bonds intact for further transformations. This stepwise approach allows for the controlled construction of highly substituted and complex aromatic structures.

The reactivity of the halogen atoms in nucleophilic aromatic substitution (SNAr) reactions also provides a route for derivatization. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring towards attack by nucleophiles. The regioselectivity of SNAr reactions on this compound is governed by the electronic effects of the substituents, with the positions ortho and para to the activating groups being the most susceptible to nucleophilic attack.

Advanced Spectroscopic Investigations of 1,2 Dichloro 4 Fluorobenzene

High-Resolution Gas-Phase Spectroscopy

High-resolution gas-phase spectroscopy offers a powerful lens to examine the intrinsic properties of molecules, free from solvent effects. For 1,2-dichloro-4-fluorobenzene, these techniques have been instrumental in characterizing its electronic transitions and cationic properties.

Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance Enhanced Multi-Photon Ionization (REMPI) spectroscopy has been successfully employed to probe the vibrational structure of this compound in its first electronically excited state (S₁). rsc.orgresearchgate.net This technique involves the absorption of two or more photons, with an intermediate resonant step, leading to ionization. The resulting ions are then detected, providing a spectrum that reflects the vibrational levels of the resonant electronic state.

Through the analysis of the ¹A' S₁ ← ¹A' S₀ band system, the electronic excitation energy (EE) of this compound has been determined to be 35,714 ± 2 cm⁻¹. rsc.orgresearchgate.net The REMPI spectrum reveals a series of vibrational bands, which have been assigned with the aid of quantum chemical calculations. rsc.org

Mass Analyzed Threshold Ionization (MATI) Spectroscopy for Cationic States

To investigate the properties of the this compound cation (D₀), Mass Analyzed Threshold Ionization (MATI) spectroscopy has been utilized. rsc.orgresearchgate.net This method provides highly resolved spectra of the cation by selectively ionizing molecules in high-lying Rydberg states just below the ionization threshold.

The MATI spectra have yielded a precise value for the adiabatic ionization energy (IE) of this compound, determined to be 73,332 ± 7 cm⁻¹. rsc.orgresearchgate.netresearchgate.net A significant advantage of MATI spectroscopy is that by selecting different vibrational levels in the intermediate S₁ state, different intensity distributions in the MATI spectra can be obtained. rsc.orgresearchgate.net This allows for access to and assignment of a greater number of vibrational levels in the cationic ground state.

Double Resonance Spectroscopic Techniques (UV-UV and IR-UV)

While specific studies on the application of UV-UV and IR-UV double resonance spectroscopy to this compound are not extensively detailed in the provided results, the principles of these techniques are well-established for conformational analysis and studying intramolecular dynamics. nih.gov IR-UV double resonance spectroscopy, for instance, can be used to obtain conformer-specific electronic spectra by first exciting a specific vibrational mode with an IR laser and then probing the electronic transition with a UV laser. nih.gov This would be a valuable tool for unambiguously assigning vibrational features in the complex spectrum of a molecule like this compound.

Vibrational Structure and Dynamics Analysis

The analysis of the vibrational structure provides a fingerprint of the molecule and insights into its geometry and bonding. For this compound, this has been achieved through correlation with established nomenclature and theoretical simulations.

Correlation of Vibrational Modes with Benzene (B151609) Nomenclature (e.g., Wilson Notation)

To avoid ambiguity in the assignment of the observed vibrational bands to specific normal modes, a Duschinsky normal mode analysis has been performed. rsc.orgresearchgate.netresearchgate.net This analysis correlates the ground state (S₀) normal modes of this compound with the well-established Wilson nomenclature for benzene derivatives. rsc.orgresearchgate.netrsc.org This systematic approach allows for a confident assignment of the vibrational frequencies observed in the REMPI and MATI spectra.

Table 1: Experimental and Calculated Vibrational Frequencies of this compound

| Mode (Wilson Notation) | S₀ State (cm⁻¹) (Calculated) | S₁ State (cm⁻¹) (Experimental) | D₀ State (cm⁻¹) (Experimental) |

|---|---|---|---|

| 6a | 349 | 349 | 358 |

| 1 | 565 | 565 | 572 |

| 12 | 792 | 792 | 801 |

| 18a | 977 | 977 | 988 |

This table presents a selection of assigned vibrational modes. The data is compiled from spectroscopic studies and theoretical calculations.

Franck-Condon Simulations of Vibronic Spectra

To further support the experimental findings and aid in the assignment of vibrational levels, multidimensional Franck-Condon (FC) simulations have been employed. rsc.orgresearchgate.net The FC principle governs the intensities of vibronic transitions, which are proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. bris.ac.uk

By using geometries and vibrational frequencies obtained from Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations, the vibrational intensities in the REMPI and MATI spectra can be simulated. rsc.orgresearchgate.net The excellent agreement between the simulated and measured spectra for this compound has allowed for a confident assignment of the observed vibrational levels and provided insights into the mechanisms of excitation and ionization. rsc.orgresearchgate.net These simulations are crucial for understanding the changes in molecular geometry that occur upon electronic excitation and ionization. bris.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For molecules dissolved in anisotropic media, such as liquid crystals, NMR can provide detailed information about molecular geometry through the measurement of direct dipole-dipole couplings.

Proton-Detected Local Field (PDLF) NMR Studies in Oriented Media

Proton-Detected Local Field (PDLF) NMR spectroscopy is a specialized two-dimensional technique used to simplify complex NMR spectra of molecules oriented in liquid crystalline phases. In such oriented samples, the direct dipolar couplings between nuclei are not averaged to zero as they are in isotropic solutions, leading to highly complex spectra. The PDLF technique simplifies these spectra by removing the large homonuclear proton-proton (¹H-¹H) dipolar couplings, which allows for the more straightforward measurement of heteronuclear dipolar couplings, such as those between protons and fluorine-19 (¹⁹F).

In a study of fluorinated benzene derivatives, low-power phase-modulated Lee-Goldburg (PMLG) homonuclear decoupling was utilized to record PDLF spectra. This approach minimizes sample heating from radiofrequency irradiation while still producing highly resolved spectra. The monofluorinated compound, 1,3-dichloro-4-fluorobenzene (B72064), dissolved in nematic liquid crystal solvents, provides a clear example of this method. The resulting PDLF spectrum is simplified, showing a distinct doublet for each proton, with the splitting directly related to its dipolar coupling with the fluorine nucleus.

For instance, the PDLF spectrum of 1,3-dichloro-4-fluorobenzene dissolved in the nematic solvent ZLI 1132, obtained with a 23-kHz decoupling field, shows distinct lines from which the ¹⁹F-¹H dipolar couplings can be extracted. A similar experiment using the ZLI 1695 solvent and a 17-kHz decoupling field also yields a well-resolved spectrum. The use of different liquid crystal solvents, which have different magnetic susceptibility anisotropies, allows for a more robust structural analysis. ZLI 1132 aligns with its director parallel to the magnetic field, while ZLI 1695 aligns with its director in the plane perpendicular to the field.

Measurement of Dipolar Couplings

The analysis of NMR spectra of molecules oriented in liquid crystals allows for the determination of internuclear dipolar couplings (Dᵢⱼ). These couplings are dependent on the distance between the nuclei (rᵢⱼ) and the orientation of the internuclear vector relative to the magnetic field. The measurement of these dipolar couplings provides valuable information about the molecule's structure and orientation.

For 1,3-dichloro-4-fluorobenzene, the ¹H NMR spectra in nematic solvents like ZLI 1132 and ZLI 1695 are complex due to the presence of ¹H-¹H and ¹⁹F-¹H dipolar couplings. These spectra can be analyzed using simulation programs to extract the spectral parameters, including the direct dipolar couplings.

The dipolar couplings obtained from the one-dimensional ¹H spectrum can be compared with those derived from the simpler PDLF spectra to ensure consistency. For 1,3-dichloro-4-fluorobenzene, the ¹⁹F-¹H dipolar couplings were determined from both the 1D ¹H spectra and the 2D PDLF spectra, showing good agreement between the two methods. The small observed differences can be attributed to the lower resolution of the 2D experiments.

The following table presents the experimentally determined ¹⁹F-¹H dipolar couplings for 1,3-dichloro-4-fluorobenzene when dissolved in two different nematic liquid crystal solvents.

| Coupling | Value in ZLI 1132 (Hz) | Value in ZLI 1695 (Hz) |

|---|---|---|

| D(F-H₂) | -128.5 | +64.2 |

| D(F-H₅) | -584.5 | +292.2 |

| D(F-H₆) | -128.5 | +64.2 |

These dipolar coupling values are crucial for determining the average orientation of the molecule in the liquid crystal and for refining its solution-state structure.

Computational Chemistry and Theoretical Characterization of 1,2 Dichloro 4 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. For 1,2-dichloro-4-fluorobenzene, these methods are used to predict its geometry, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for calculating ground state geometries and vibrational frequencies. mit.edu For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure. globalresearchonline.net This process determines the most stable arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The presence of electron-withdrawing halogen atoms can cause slight distortions in the benzene (B151609) ring from a perfect hexagon. globalresearchonline.net DFT calculations can accurately predict these subtle structural asymmetries. globalresearchonline.net

Furthermore, DFT is used to compute the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. mit.edu These theoretical spectra are crucial for interpreting and assigning the bands observed in experimental measurements. rsc.org Studies have shown an excellent agreement between simulated spectra from DFT calculations and experimental spectra, allowing for a confident assignment of vibrational levels and the normal modes of the molecule. rsc.orgresearchgate.net

| Structural Parameter | Description | Significance in this compound |

|---|---|---|

| C-C Bond Lengths | The distances between adjacent carbon atoms in the benzene ring. | Slight variations from the standard 1.39 Å of benzene indicate ring distortion due to halogen substituents. |

| C-H Bond Lengths | The distances between ring carbon atoms and attached hydrogen atoms. | Typically around 1.09 Å; substitution patterns can influence C-H bond strength. researchgate.net |

| C-Cl Bond Lengths | The distances between carbon atoms and chlorine atoms at positions 1 and 2. | Reflects the covalent character and strength of the carbon-chlorine bonds. |

| C-F Bond Length | The distance between the carbon atom and the fluorine atom at position 4. | Typically shorter and stronger than C-Cl bonds due to fluorine's high electronegativity. |

| Bond Angles (e.g., C-C-C, C-C-Cl) | The angles formed by three connected atoms. | Deviations from the ideal 120° for an sp² hybridized carbon in a benzene ring reveal steric strain and electronic repulsion between substituents. globalresearchonline.net |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgmolpro.net This method is essential for understanding a molecule's response to light, such as UV-visible absorption. rsc.org

For this compound, TDDFT calculations support experimental techniques like Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy. rsc.orgresearchgate.net These calculations can predict electronic excitation energies, which are the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. rsc.org Experimental studies, supported by TDDFT calculations, have determined the electronic excitation energy to the first excited state (S₁) of this compound to be 35,714 ± 2 cm⁻¹. rsc.orgresearchgate.net Similarly, the adiabatic ionization energy has been determined to be 73,332 ± 7 cm⁻¹. rsc.orgresearchgate.net By simulating excited state properties, TDDFT provides a theoretical foundation for assigning spectral features and understanding the mechanisms active during electronic excitation and ionization. rsc.orgkit.edu

| Property | Description | Calculated Value for this compound |

|---|---|---|

| Electronic Excitation Energy (S₀ → S₁) | The energy required to transition the molecule from its electronic ground state (S₀) to the first singlet excited state (S₁). | 35,714 ± 2 cm⁻¹ rsc.orgresearchgate.net |

| Adiabatic Ionization Energy (D₀ ← S₁) | The energy required to remove an electron from the molecule in its ground vibrational state, resulting in the cation in its ground vibrational state. | 73,332 ± 7 cm⁻¹ rsc.orgresearchgate.net |

| Excited State Geometries | The optimized molecular structure in an electronically excited state. | Can differ from the ground state geometry, indicating changes in bonding upon excitation. |

| UV-Vis Spectra | The simulated absorption spectrum, showing excitation energies (as wavelengths) and their corresponding intensities (oscillator strengths). | Helps in the assignment of experimental absorption bands to specific electronic transitions. rsc.org |

Electronic Structure and Reactivity Theory

The arrangement of electrons in molecular orbitals governs the chemical reactivity of a molecule. Theoretical analyses provide a framework for predicting how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). researchgate.net

| Orbital/Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons. The energy of the HOMO is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Indicates the ability to accept electrons. The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A large gap indicates high kinetic stability and low chemical reactivity. A small gap indicates a molecule is more polarizable and reactive. ajchem-a.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and interactions between orbitals within a molecule. globalresearchonline.net It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net

For this compound, NBO analysis reveals significant intramolecular interactions. The most important of these are hyperconjugative interactions, where electron density is transferred from the lone pairs (LP) of the halogen atoms to the antibonding π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule. The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated to quantify their strength. researchgate.net This analysis helps to explain the electronic effects of the substituents and the charge distribution across the molecule. acs.org

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| Hyperconjugation | LP (Cl), LP (F) | π(C-C) | Stabilizes the molecule by delocalizing the lone pair electron density of the halogens into the aromatic ring. |

| Hyperconjugation | π(C-C) | σ(C-Cl), σ*(C-F) | Electron donation from the ring's π-system into the antibonding orbitals of the C-Halogen bonds, influencing bond strength and reactivity. |

| Intramolecular Charge Transfer | N/A | NBO analysis quantifies the natural atomic charges, showing the electron-withdrawing effects of the halogens and identifying the most electropositive/electronegative sites. |

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and explaining selectivity. For this compound, theoretical studies have provided insights into its behavior in various reactions, particularly nucleophilic aromatic substitution (SNAr).

The presence of three electron-withdrawing halogens makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic attack. Computational studies can model the energy profiles of these reactions to predict which substituent is most likely to be displaced. For instance, in organophotochemical SNAr reactions with nucleophiles like methanol (B129727) or pyrazoles, computational methods can help rationalize the observed regioselectivity, where the fluorine atom is preferentially substituted over the chlorine atoms. d-nb.inforesearchgate.net

A recent study investigated the photocatalytic reaction between 2,4-dichloro-1-fluorobenzene and methanol, catalyzed by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.org Using DFT calculations (at the M06-2X-D3/ma-def2-SVP level), the study elucidated the detailed reaction mechanism, analyzed the Gibbs free energy surfaces, and confirmed that the reaction proceeds favorably under visible light. rsc.org Such computational work is crucial for understanding and optimizing complex organic transformations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical relationship between the structural or property-based descriptors of a chemical compound and a specific property of interest. These models are a cornerstone of computational chemistry, providing a means to predict the properties of compounds even before they are synthesized and tested experimentally. For halogenated aromatic hydrocarbons like this compound, QSPR offers a valuable tool for estimating physicochemical properties relevant to environmental chemistry and toxicology. nih.govresearchgate.net

A critical environmental parameter often predicted using QSPR is the n-octanol/water partition coefficient (Kow), typically expressed in its logarithmic form (logKow). nih.gov This coefficient measures a chemical's relative solubility in a non-polar solvent (n-octanol) and a polar solvent (water), serving as a key indicator of its hydrophobicity. uni.lu The logKow value is crucial for assessing the environmental fate and bioaccumulation potential of a substance. umweltbundesamt.de Chemicals with higher logKow values tend to be more lipophilic, meaning they are more likely to partition into the fatty tissues of organisms and adsorb to organic matter in soils and sediments. nih.govuni.lu

Research Findings and Predictive Models

Significant research has been conducted to develop robust QSPR models for predicting the logKow of fluorobenzene (B45895) derivatives and other halogenated benzenes. A notable study focused on a series of 19 fluorobenzene derivatives, where molecular structures were computationally optimized to derive theoretical descriptors for building a predictive logKow model. researchgate.net

In this study, the researchers employed Density Functional Theory (DFT) at the B3LYP/6-311G** level to fully optimize the molecular structures. researchgate.net From these optimized structures, various structural and thermodynamic parameters were calculated and used as theoretical descriptors. These descriptors were then correlated with experimentally determined logKow values using statistical methods to generate a QSPR model. The resulting correlation model demonstrated high predictive power, with a correlation coefficient (R²) of 0.966 and a cross-validation coefficient (q²) of 0.931, indicating its stability and statistical significance. researchgate.net

While the specific predicted logKow for this compound from this particular study is not detailed in the available literature, the robust model developed for 19 similar fluorobenzene derivatives provides a strong framework for its accurate prediction. researchgate.net Other computational methods and databases also provide estimated values. For instance, the XlogP3 algorithm, a widely used computational method, predicts a logKow value for this compound.

The table below presents the computationally predicted logKow value for this compound.

Table 1: Predicted n-octanol/water Partition Coefficient (logKow) for this compound

| Compound Name | CAS Number | Predicted logKow | Prediction Method |

|---|

Data sourced from PubChem CID 74028. uni.lu

The development of such QSPR models relies on identifying the most influential molecular descriptors. For halogenated benzenes, these can include topological indices, quantum chemical parameters, and thermodynamic properties. nih.govresearchgate.net The success of these models underscores the power of computational chemistry to provide reliable estimations of crucial environmental parameters, aiding in the risk assessment and management of chemical substances. tandfonline.com

Environmental Chemistry and Biotransformation Pathways of Fluorinated Benzenes

Environmental Fate and Transport Mechanisms

The environmental fate of 1,2-dichloro-4-fluorobenzene is governed by its physical and chemical properties, which dictate its movement and persistence in the environment. ontosight.aiguidechem.com This compound is a halogenated benzene (B151609), a class of chemicals that has raised environmental concerns due to their potential for persistence and toxicity. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂F | uni.lu |

| Molecular Weight | 164.99 g/mol | |

| Appearance | Colorless to pale yellow liquid | ontosight.aiguidechem.com |

| Boiling Point | ~172-207°C | ontosight.ai |

| Melting Point | ~17-19°C | ontosight.ai |

| Density | ~1.42 g/cm³ at 20°C | ontosight.ai |

| Water Solubility | Slightly soluble / Insoluble | ontosight.aiguidechem.com |

| Vapor Pressure | Data not available | |

| Log Kow | 3.5 (predicted) | uni.lu |

Due to their stability, many halogenated aromatic compounds persist for extended periods, leading to accumulation in the environment. nih.govresearchgate.net Halogenated benzenes, including this compound, can accumulate in soil, water, and biological tissues. ontosight.ai The compound's low water solubility and a predicted octanol-water partition coefficient (Log Kow) of 3.5 suggest a tendency to sorb to organic matter in soil and sediment rather than remaining in water. uni.luthermofisher.comnih.gov This sorption behavior means that spillage is considered unlikely to penetrate the soil deeply, and the compound is not likely to be mobile in the environment. thermofisher.com Its persistence in the environment is a significant concern, potentially leading to long-term exposure for ecosystems. ontosight.ai

In the atmosphere, aromatic compounds can be transformed by reacting with hydroxyl radicals. rsc.org For halogenated benzenes, this is a potential degradation pathway. In aquatic environments, transformation processes for halogenated aromatics can include hydrolysis and photolysis. researchgate.netscholaris.ca Studies on fluorobenzene (B45895) have shown it can be degraded in aqueous conditions via catalytic hydrodefluorination, yielding benzene and eventually cyclohexane (B81311) as stable end products. researchgate.net The presence of multiple halogen atoms, as in this compound, influences its reactivity. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, suggesting that dechlorination may be a more favorable initial transformation step than defluorination. The specific positioning of the chloro and fluoro substituents on the benzene ring will ultimately dictate the precise transformation pathways and rates. oup.com

Microbial Degradation and Bioremediation Potential

Biological degradation offers a sustainable and environmentally friendly approach to removing halogenated aromatic compounds from the environment. nih.govresearchgate.net The microbial metabolism of organofluorine compounds has been studied, though less extensively than that of chlorinated compounds. nih.govnih.gov

The aerobic biodegradation of halogenated aromatics is a multi-step process, generally divided into upper, middle, and lower metabolic pathways that convert toxic chemicals into common cellular metabolites. nih.govresearchgate.net

Upper Pathway : This initial stage involves the transformation of complex halogenated compounds into simpler intermediates, such as halogenated benzenes or phenols. nih.gov

Middle Pathway : This is a critical stage for detoxification, as it involves the removal of halogen atoms (dehalogenation) and the activation of the aromatic ring, often by oxygenase enzymes. nih.govresearchgate.net The removal of the halogen substituent is a key and often most difficult step in the degradation process. nih.govnih.gov Oxygenases, both monooxygenases and dioxygenases, are essential for incorporating oxygen atoms into the aromatic ring, converting diverse compounds into substrates like catechol or substituted catechols (e.g., 4-fluorocatechol) for ring-cleavage enzymes. rsc.orgnih.gov

Lower Pathway : Following ring cleavage, the resulting aliphatic intermediates are metabolized through common pathways, such as the tricarboxylic acid (TCA) cycle, to generate energy for the cell. nih.govrsc.org

For this compound, the degradation would likely proceed via initial dioxygenase-mediated attack to form a substituted catechol. Studies on fluorobenzene have shown it is degraded via 4-fluorocatechol, which is then subject to ortho-cleavage. nih.gov

Table 2: Key Enzyme Types in Aerobic Degradation of Halogenated Aromatics

| Enzyme Type | Function | Source |

|---|---|---|

| Dioxygenases | Incorporate two oxygen atoms, initiating the breakdown of the aromatic ring. A key enzyme in converting fluorobenzene to fluorocatechol. | rsc.orgnih.gov |

| Monooxygenases | Incorporate a single oxygen atom into the aromatic substrate. | rsc.org |

| Dehydrogenases | Catalyze the oxidation of dihydrodiol intermediates to catechols. | nih.gov |

| Ring-Cleavage Dioxygenases | Cleave the di-hydroxylated aromatic ring (e.g., catechol), breaking the aromaticity and forming aliphatic acids. | rsc.org |

| Dehalogenases | Catalyze the removal of halogen atoms from the molecule, a crucial detoxification step. | nih.govoup.com |

Structure-Activity Relationships Governing Environmental Behavior

The environmental behavior of halogenated benzenes is strongly linked to their molecular structure. nih.gov Quantitative structure-activity relationships (QSARs) are used to predict the environmental fate of chemicals based on their physical and chemical properties. nih.govoup.com

Key structural factors influencing the environmental fate of this compound include:

Number and Type of Halogen Substituents : The recalcitrance of a halogenated aromatic compound often depends on the number and type of halogens. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which can make fluorinated compounds particularly resistant to degradation compared to their chlorinated or brominated analogs. nih.gov

Position of Substituents : The relative positions of the chlorine and fluorine atoms on the benzene ring influence the molecule's electronic properties and, consequently, its susceptibility to microbial attack or chemical transformation. oup.com For instance, the dehalogenation of substituted phenols and anilines is often favored at the ortho and para positions. oup.com

Physicochemical Properties : Properties such as water solubility and the octanol-water partition coefficient (Kow) are direct functions of the molecular structure and are critical in determining a compound's distribution in the environment. nih.gov Low water solubility and a high Kow value for this compound indicate a tendency to bioaccumulate in organisms and partition into organic-rich environmental compartments like sediment. ontosight.aiuni.lunih.gov

The interplay of these structural features dictates the compound's persistence, potential for bioaccumulation, and the specific biochemical pathways available for its transformation. nih.govoup.com

Emerging Applications and Materials Science Involving 1,2 Dichloro 4 Fluorobenzene

Precursor in Advanced Nanomaterial Fabrication

The potential utility of halogenated benzene (B151609) derivatives in the synthesis of carbon-based nanomaterials is an area of ongoing research. These compounds can, under specific conditions, serve as carbon sources or as agents to modify the properties of existing nanomaterials.

While the direct synthesis of graphene-like nanocarbon coatings from 1,2-dichloro-4-fluorobenzene is not extensively documented in publicly available scientific literature, related compounds have been explored in similar contexts. For instance, ortho-dichlorobenzene has been utilized as a solvent for the exfoliation of graphite (B72142) to produce graphene. This suggests that chlorinated and fluorinated benzenes can interact with graphitic surfaces, a principle that could potentially be extended to the use of this compound in future nanomaterial fabrication processes. Theoretical studies have also investigated the reactions of carbenes, which can be generated from halogenated precursors, with graphene surfaces. However, specific experimental evidence for the use of this compound as a primary precursor for graphene-like coatings remains to be established.

Strategic Intermediate in Complex Organic Synthesis

The reactivity of the carbon-halogen bonds in this compound makes it a valuable building block for the construction of more complex molecules. The differential reactivity of the chlorine and fluorine substituents allows for selective chemical transformations, enabling its use as a strategic intermediate in multi-step synthetic pathways.

This compound serves as a precursor in the synthesis of various functional organic molecules, particularly in the agrochemical and pharmaceutical industries. The presence of three halogen atoms on the benzene ring provides multiple reaction sites for nucleophilic aromatic substitution and cross-coupling reactions.

A notable application is in the synthesis of other chlorinated and fluorinated aromatic compounds. For example, it can be a component in the synthesis of 2,4-dichlorofluorobenzene, which is then used to produce other chemical intermediates. The synthesis process can involve nitration followed by fluorination and chlorination steps, highlighting the role of such polychlorinated fluorobenzenes as key intermediates.

The utility of fluorinated aromatic compounds as building blocks is well-established in medicinal chemistry and agrochemistry, where the introduction of fluorine can significantly alter a molecule's biological activity and metabolic stability. While specific, complex functional molecules directly synthesized from this compound are not widely reported in academic literature, its structural motifs are found in various advanced compounds. The potential for selective functionalization at the chloro- and fluoro-substituted positions makes it a versatile platform for the design and synthesis of novel organic molecules with desired properties.

Table 1: Reactivity of Halogen Substituents on this compound in Organic Synthesis

| Halogen | Position | Typical Reactions | Reactivity Notes |

| Chlorine | 1 | Nucleophilic Aromatic Substitution, Cross-Coupling | Can be selectively replaced under specific reaction conditions. |

| Chlorine | 2 | Nucleophilic Aromatic Substitution, Cross-Coupling | Reactivity is influenced by the adjacent chlorine and fluorine atoms. |

| Fluorine | 4 | Generally less reactive to nucleophilic substitution than chlorine. | The C-F bond is strong; substitution typically requires harsh conditions or specific activation. |

Development of Precursors for Fluorinated Radiotracers

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 ([18F]) is a commonly used radionuclide for this purpose due to its favorable decay characteristics.

This compound holds potential as a precursor for the synthesis of [18F]-labeled radiotracers. The key synthetic step would be the introduction of the [18F]fluoride ion onto the aromatic ring, typically through a nucleophilic aromatic substitution (SNAr) reaction. In this context, one of the chlorine atoms in this compound would serve as a leaving group, being displaced by the incoming [18F]fluoride.

The efficiency of this radiofluorination reaction is influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates the SNAr reaction by stabilizing the intermediate Meisenheimer complex. In this compound, the existing fluorine and chlorine atoms are electron-withdrawing, which can activate the ring towards nucleophilic attack.

The general process for preparing an [18F]-labeled aromatic compound from a precursor like this compound would involve:

Production of no-carrier-added [18F]fluoride via a cyclotron.

Activation of the [18F]fluoride, often using a phase-transfer catalyst such as a kryptofix (e.g., Kryptofix 2.2.2.) in the presence of a base (e.g., potassium carbonate).

Reaction of the activated [18F]fluoride with the this compound precursor in a suitable polar aprotic solvent at an elevated temperature.

Purification of the resulting [18F]-labeled product from the reaction mixture, typically using high-performance liquid chromatography (HPLC).

Table 2: Key Considerations for the Use of this compound as a Radiotracer Precursor

| Parameter | Description |

| Radionuclide | Fluorine-18 ([18F]) |

| Labeling Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Leaving Group | Chlorine (at position 1 or 2) |

| Activating Groups | The existing fluorine and chlorine atoms act as moderate electron-withdrawing groups. |

| Reaction Conditions | Typically involves activated [18F]fluoride, a polar aprotic solvent, and elevated temperatures. |

| Potential Product | [18F]1-chloro-2-fluoro-4-chlorobenzene or [18F]1,2-difluoro-4-chlorobenzene (depending on which chlorine is substituted) |

Q & A

Q. How can researchers verify the purity of 1,2-dichloro-4-fluorobenzene, and what analytical techniques are most reliable?

To confirm purity, use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, complemented by H and F NMR to detect halogenated impurities. Cross-reference observed melting and boiling points with literature values (e.g., −1°C for melting point and 172°C for boiling point ). Differential scanning calorimetry (DSC) can further validate thermal stability. Always include internal standards in analytical runs to minimize systematic errors.

Q. What are the key safety protocols for handling this compound in laboratory settings?

Follow hazard codes Xn (harmful) and Xi (irritant) . Use fume hoods for volatilization control, nitrile gloves for chemical resistance, and safety goggles to prevent eye exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Refer to safety data sheets (SDS) for emergency response codes (e.g., P305+P351+P338 for eye contact) .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves halogenation of fluorobenzene derivatives via electrophilic substitution. For example, chlorination of 4-fluorobenzene using FeCl as a catalyst under controlled temperatures (40–60°C) yields the dichloro product . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Purify via fractional distillation (density: 1.403 g/cm³ ) to isolate the target compound.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of Cl and F substituents on aromatic ring activation. Compare calculated bond dissociation energies (BDEs) for C–Cl bonds (~330 kJ/mol) with experimental data to predict sites for Suzuki-Miyaura or Ullmann couplings . Validate predictions with kinetic studies using in situ IR or Raman spectroscopy.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?

Discrepancies (e.g., 168–172°C boiling points ) may arise from impurities or measurement conditions. Replicate experiments using high-purity samples and standardized equipment (e.g., calibrated ebulliometers). Publish detailed methodology, including atmospheric pressure corrections and heating rates, to ensure reproducibility. Cross-check with CRC Handbook data for authoritative benchmarks.

Q. How can researchers optimize solvent selection for reactions involving this compound while minimizing environmental impact?

Use Hansen solubility parameters (HSPs) to identify green solvents (e.g., cyclopentyl methyl ether) with comparable polarity (δ ≈ 17.8 MPa) . Evaluate solvent effects via life-cycle assessment (LCA) tools, prioritizing biodegradable options. For photochemical reactions, test solvent stability under UV irradiation to avoid byproduct formation.

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

The electron-withdrawing Cl and F groups activate specific positions: Cl at C1 and C2 depletes electron density, favoring SNAr at C4 (para to F). Confirm via Hammett σ constants and kinetic isotope effects (KIEs). Use X-ray crystallography or NOESY NMR to map transition-state geometries .

Data Analysis and Validation

Q. How should researchers address inconsistencies in toxicity profiles reported for halogenated benzenes?

Perform comparative toxicity assays (e.g., Ames test for mutagenicity) under standardized OECD guidelines. Cross-reference hazard codes (e.g., H315 for skin irritation ) with in vitro data (e.g., EC values in cell lines). Use cheminformatics tools like EPA’s CompTox Dashboard to reconcile conflicting environmental risk assessments .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesized this compound?

Apply multivariate analysis (e.g., principal component analysis (PCA)) to GC-MS datasets. Monitor critical process parameters (CPPs) like reaction temperature and catalyst loading using control charts. Report relative standard deviations (RSDs) for purity and yield to quantify variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.